Tetrahydrolachnophyllum lactone
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Overview
Description
Tetrahydrolachnophyllum lactone is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .
Mechanism of Action
Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family
Target of Action
Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .
Mode of Action
Sesquiterpene lactones, including this compound, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.
Biochemical Pathways
Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .
Pharmacokinetics
Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of this compound, affecting its efficacy.
Result of Action
Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that lactones, a class of compounds to which Tetrahydrolachnophyllum lactone belongs, play significant roles in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
Lactones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product should be stored properly to maintain its stability
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyacids under acidic conditions.
Substitution: The lactone can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation: Hydroxyacids
Reduction: Primary alcohols
Substitution: Substituted lactones
Scientific Research Applications
Tetrahydrolachnophyllum lactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Artemisinin
- Parthenolide
- Costunolide
- Cynaropicrin
- Helenalin
These compounds share similar structural elements but differ in their specific biological activities and applications.
Properties
IUPAC Name |
5-hex-2-ynyloxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHHJBOQMXWQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC1CCC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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